methyl (2S)-2-[(6-chloropyridin-2-yl)formamido]-3-phenylpropanoate
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Overview
Description
Methyl (2S)-2-[(6-chloropyridin-2-yl)formamido]-3-phenylpropanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a chloropyridinyl group, a formamido group, and a phenylpropanoate moiety. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[(6-chloropyridin-2-yl)formamido]-3-phenylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridine, formamide, and phenylpropanoic acid.
Formation of Intermediate: The initial step involves the reaction of 6-chloropyridine with formamide under controlled conditions to form the intermediate 6-chloropyridin-2-yl formamide.
Coupling Reaction: The intermediate is then coupled with phenylpropanoic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[(6-chloropyridin-2-yl)formamido]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Nucleophiles: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (2S)-2-[(6-chloropyridin-2-yl)formamido]-3-phenylpropanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of methyl (2S)-2-[(6-chloropyridin-2-yl)formamido]-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-[(6-bromopyridin-2-yl)formamido]-3-phenylpropanoate: Similar structure with a bromine atom instead of chlorine.
Methyl (2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-phenylpropanoate: Similar structure with a fluorine atom instead of chlorine.
Methyl (2S)-2-[(6-methylpyridin-2-yl)formamido]-3-phenylpropanoate: Similar structure with a methyl group instead of chlorine.
Uniqueness
Methyl (2S)-2-[(6-chloropyridin-2-yl)formamido]-3-phenylpropanoate is unique due to the presence of the chloropyridinyl group, which can impart specific chemical and biological properties. The chlorine atom may influence the compound’s reactivity, binding affinity, and overall stability compared to its analogs.
Properties
IUPAC Name |
methyl (2S)-2-[(6-chloropyridine-2-carbonyl)amino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-16(21)13(10-11-6-3-2-4-7-11)19-15(20)12-8-5-9-14(17)18-12/h2-9,13H,10H2,1H3,(H,19,20)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHHJBQQMWMTGY-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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